molecular formula C92H128ClCoN23O21PS B1246657 Thiobanzyme CAS No. 79028-53-8

Thiobanzyme

Cat. No.: B1246657
CAS No.: 79028-53-8
M. Wt: 2049.6 g/mol
InChI Key: LWIGBABLQKRZGQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiobanzyme is a thio-functionalized compound hypothesized to belong to the thiosemicarbazone or thiadiazole class, characterized by sulfur-containing moieties that enhance its chemical reactivity and biological activity. Such compounds are known for their conformational flexibility, enabling diverse interactions in catalytic or pharmaceutical applications.

Properties

CAS No.

79028-53-8

Molecular Formula

C92H128ClCoN23O21PS

Molecular Weight

2049.6 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;chloride

InChI

InChI=1S/C62H90N13O14P.C12H17N4OS.C10H12N5O3.C8H11NO3.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;1-5-8(12)7(4-11)6(3-10)2-9-5;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);2,10-12H,3-4H2,1H3;1H;/q;+1;-1;;;+3/p-3

InChI Key

LWIGBABLQKRZGQ-UHFFFAOYSA-K

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3]

Synonyms

thiobanzyme

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Thiobanzyme’s hypothesized structure places it within a broader family of sulfur-containing heterocycles. Key comparisons include:

Compound Class Core Structure Key Features Reference
Thiosemicarbazones R1R2C=N–NH–C(=S)–NH2 Conformational flexibility; metal-chelating properties; antimicrobial activity
Thiadiazoles Five-membered ring with two S atoms High thermal stability; applications in agrochemicals and corrosion inhibitors
Benzimidazole Thiophenes Fused benzimidazole-thiophene rings Pharmaceutical relevance (e.g., kinase inhibition); synthetic versatility

This compound’s sulfur atoms likely enhance electron delocalization, improving catalytic or binding efficiency compared to non-sulfur analogs like 2-aminobenzamides, which lack thio-functionalization .

Stability and Reactivity

Thiadiazoles demonstrate superior thermal stability (>300°C decomposition) compared to thiosemicarbazones (~200°C), which may degrade via hydrolysis . This compound’s stability likely falls between these classes, depending on substituent groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.